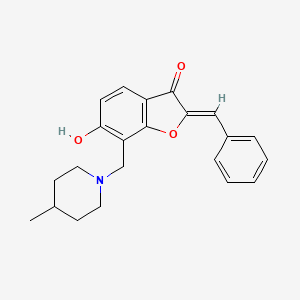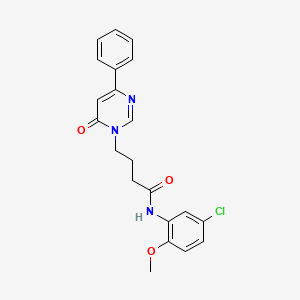
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lipoxygenase Inhibitors
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide derivatives have been synthesized and tested as potential lipoxygenase inhibitors. These compounds displayed moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Antisecretory Activity
Some derivatives of N-(5-chloro-2-methoxyphenyl)-4-butanamide showed significant antisecretory activity against histamine-induced gastric acid secretion in rats, indicating their potential as antiulcer agents (Ueda et al., 1991).
Antimicrobial and Anticancer Activities
The compound N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide was synthesized and characterized, demonstrating good antimicrobial activity. It also showed promising in vitro anticancer activity against lung carcinoma and minimal effect on normal cell lines (Sirajuddin et al., 2015).
Cerebral Vasospasm Prevention
Research on endothelin receptor antagonists, which include derivatives of N-(5-chloro-2-methoxyphenyl)-4-butanamide, showed potential in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, suggesting their use in treating such conditions (Zuccarello et al., 1996).
Tyrosinase and Melanin Inhibition
N-(substituted-phenyl)-4-(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl)butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors. These compounds showed significant biological activity and minimal cytotoxicity, highlighting their potential in depigmentation drug development (Raza et al., 2019).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-10-9-16(22)12-18(19)24-20(26)8-5-11-25-14-23-17(13-21(25)27)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLYGJZNQNKBKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)
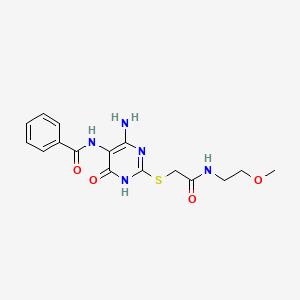
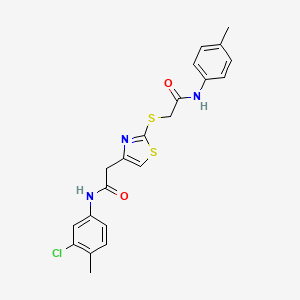

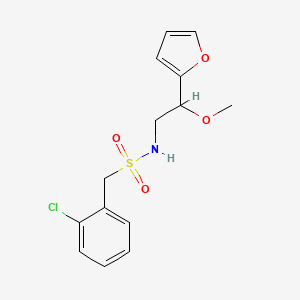
![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)
![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)
![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)
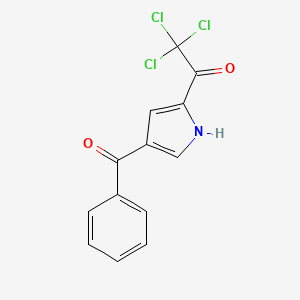

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)
